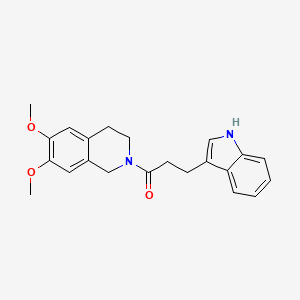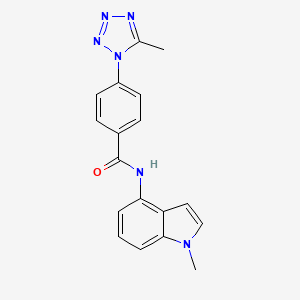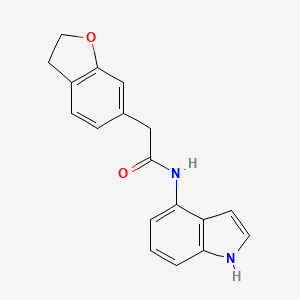![molecular formula C19H22ClN5O2 B10989050 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10989050.png)
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU yields protected piperazines .
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction where a suitable chlorinated aromatic compound reacts with the piperazine derivative.
-
Attachment of the Pyridinylmethyl Group: : The pyridinylmethyl group is typically introduced through a reductive amination reaction involving pyridine-2-carboxaldehyde and the piperazine derivative.
-
Final Coupling and Deprotection: : The final step involves coupling the intermediate with a carboxamide group, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridinylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the piperazine ring and its substituents.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: Lacks the pyridinylmethyl and carboxamide groups, making it less complex but still biologically active.
N-(2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl)piperazine: Similar structure but without the chlorophenyl group, affecting its chemical reactivity and biological activity.
4-(4-chlorophenyl)-N-(2-oxoethyl)piperazine: Similar but lacks the pyridinylmethyl group, which may alter its binding properties and mechanism of action.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-4-6-17(7-5-15)24-9-11-25(12-10-24)19(27)23-14-18(26)22-13-16-3-1-2-8-21-16/h1-8H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
QVFQXWDBTBXBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10988976.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10988984.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide](/img/structure/B10988991.png)
![N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10988999.png)
![4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10989007.png)
![N-[3-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10989015.png)

![Methyl (2S)-2-({[4-(4-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)propanoate](/img/structure/B10989022.png)
![6-cyclopropyl-N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10989025.png)

![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10989027.png)
![N-cyclopropyl-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10989028.png)

